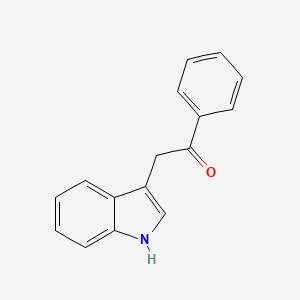

2-(1H-indol-3-yl)-1-phenylethanone

Description

The Broader Context of Indole-Derived Compounds in Contemporary Chemical Biology

The indole (B1671886) nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and chemical biology. nih.gov This core is present in a vast array of natural products, pharmaceuticals, and agrochemicals, underscoring its versatility and biological importance. Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. nih.gov Their ability to interact with a multitude of biological targets, such as enzymes and receptors, makes them a focal point of drug discovery and development efforts. The continuous exploration of novel indole-based compounds aims to address pressing therapeutic needs, from combating drug-resistant pathogens to developing new treatments for neurodegenerative disorders.

Positioning 2-(1H-indol-3-yl)-1-phenylethanone within Ethylene-Bridged Indole-Phenyl Systems

This compound, also known as 3-phenylacetylindole, belongs to a specific class of compounds characterized by an indole ring and a phenyl ring connected by a two-carbon (ethylene) bridge, which includes a ketone functional group. This structural motif is of significant interest due to the diverse biological activities exhibited by its derivatives. The synthesis of these compounds can be achieved through various methods, with the Friedel-Crafts acylation of indole with phenylacetyl chloride being a prominent route. nih.govnih.gov This reaction typically utilizes a Lewis acid catalyst, such as zirconium tetrachloride or aluminum chloride, to facilitate the regioselective acylation at the C3 position of the indole ring. nih.govnih.gov

Alternative synthetic strategies include the reaction of an indolyl Grignard reagent with phenylacetaldehyde. vaia.commnstate.edu The ethylene (B1197577) bridge and the ketone functionality are key structural features that can be readily modified to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can include substitutions on both the indole and phenyl rings, as well as alterations to the ethylene linker.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 1-(1H-indol-3-yl)-2-phenylethanone |

| CAS Number | 40281-54-7 |

| XLogP3 | 3.7 |

This data is sourced from PubChem. nih.gov

Overview of Interdisciplinary Research Endeavors Related to this compound

While specific research on the unsubstituted this compound is not extensively documented in publicly available literature, significant research on its analogs, particularly the phenylacetylindoles, highlights the interdisciplinary interest in this chemical scaffold. These endeavors primarily span medicinal chemistry and pharmacology.

A notable area of investigation is the interaction of phenylacetylindoles with cannabinoid receptors. nih.govnih.gov For instance, a novel cannabimimetic phenylacetylindole, 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone (cannabipiperidiethanone), was identified as a designer drug. nih.gov This compound demonstrated affinity for both CB₁ and CB₂ receptors. nih.gov Furthermore, a study on a series of 1-pentyl-3-phenylacetylindoles revealed that these compounds exhibit cannabinoid-like effects in mice, with their potency being highly correlated with their CB₁ receptor affinity. nih.gov These findings underscore the potential of the phenylacetylindole scaffold in the development of new cannabinoid receptor modulators.

The versatility of the indole core also allows for the development of derivatives with other biological activities. For example, analogs where the ethylene bridge is part of a larger heterocyclic system, such as in 2-(1H-indol-3-yl)quinazolin-4(3H)-one, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. nih.gov Specifically, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Biological Activities of Selected Phenylacetylindole Analogs and Related Compounds

| Compound/Analog Class | Biological Activity | Research Focus | Reference |

| 1-Pentyl-3-phenylacetylindoles | Cannabinoid CB₁ receptor agonists | In vivo evaluation of cannabinoid-like effects (antinociception, hypothermia, etc.) | nih.gov |

| Cannabipiperidiethanone | Cannabinoid CB₁ and CB₂ receptor affinity | Identification and characterization of a new synthetic cannabinoid | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Antibacterial (MRSA), Cytotoxic | Development of new antimicrobial and anticancer agents | nih.gov |

| (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | Anticancer, Neuroprotective, Antimicrobial, Anti-inflammatory | Therapeutic development for various diseases |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-1-phenylethanone |

InChI |

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)10-13-11-17-15-9-5-4-8-14(13)15/h1-9,11,17H,10H2 |

InChI Key |

INIVKISWFHQGAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 1h Indol 3 Yl 1 Phenylethanone Frameworks

Strategic Approaches for the De Novo Synthesis of 2-(1H-indol-3-yl)-1-phenylethanone

The de novo synthesis of the this compound core can be achieved through various strategic disconnections, leading to several distinct synthetic pathways. These routes often leverage readily available starting materials and employ a range of classical and modern organic reactions to construct the target molecule.

Synthetic Pathways Utilizing Indole-3-acetic Acid Hydrazide Derivatives

Indole-3-acetic acid hydrazide is a versatile synthetic intermediate derived from the naturally occurring plant hormone indole-3-acetic acid. biosynth.comsigmaaldrich.comscbt.comwikipedia.org It serves as a valuable building block for the synthesis of various biologically active indole (B1671886) derivatives. sigmaaldrich.com While a direct, one-step conversion to this compound is not prominently documented, its structure provides a key synthon for the indolylacetyl moiety.

The synthesis of indole-3-acetic acid itself can be achieved through methods like the Fischer indole synthesis using glutamic acid and phenylhydrazine (B124118) or by the reaction of indole with glycolic acid at high temperatures. wikipedia.orgorgsyn.org The resulting acid can then be converted to the hydrazide. This hydrazide can theoretically be reacted with a phenyl-containing electrophile, such as a phenyl Grignard reagent or a phenyl organolithium, followed by oxidation, to furnish the desired ketone. However, the reactivity of the hydrazide group would need to be carefully managed to prevent unwanted side reactions.

Table 1: Properties of Indole-3-acetic Acid Hydrazide

| Property | Value | Reference |

| CAS Number | 5448-47-5 | biosynth.comsigmaaldrich.comscbt.com |

| Molecular Formula | C₁₀H₁₁N₃O | biosynth.comsigmaaldrich.com |

| Molar Mass | 189.21 g/mol | biosynth.comsigmaaldrich.com |

| Melting Point | 142-145 °C | sigmaaldrich.com |

| Appearance | White crystalline solid |

Phenacyl Bromide Reactivity in Indole-Thio-Triazole-Phenylethanone Synthesis

Phenacyl bromide is a highly versatile reagent in organic synthesis, serving as a key building block for a wide array of heterocyclic compounds. researchgate.netsci-hub.ru Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for sequential or one-pot multicomponent reactions to construct complex molecular architectures. researchgate.net

In the context of indole derivatives, phenacyl bromide has been utilized in the synthesis of complex heterocyclic systems that embed a structure analogous to the indolyl-phenylethanone framework. For instance, a one-pot, three-component reaction involving 1H-indole-3-carboxaldehyde, phenacyl bromide, and thiourea, catalyzed by acetic acid in ethanol (B145695), yields an N-[1H-indol-3-ylmethylene]-1,3-thiazol-2-amine derivative. scirp.org This reaction highlights the ability of phenacyl bromide to participate in the formation of a thiazole (B1198619) ring, which is linked to the indole moiety.

Furthermore, phenacyl bromides are key reactants in the synthesis of thiazole-linked triazoles. These syntheses often involve the cyclization of pyrazoline N-thioamide derivatives with phenacyl bromide under reflux in ethanol. nih.gov The resulting compounds incorporate the phenacyl unit into a larger heterocyclic system attached to another nitrogen-containing ring. These examples demonstrate the utility of phenacyl bromide in constructing complex molecules where the 1-phenyl-2-ethanone substructure is appended to a heterocyclic system, which can include an indole ring or be designed to be linked to one.

Table 2: Examples of Phenacyl Bromide in Heterocycle Synthesis

| Reactants | Product Type | Key Features | Reference(s) |

| 1H-Indole-3-carboxaldehyde, Phenacyl bromide, Thiourea | Indolyl-thiazol-amine | One-pot, three-component reaction | scirp.org |

| Pyrazoline N-thioamide derivatives, Phenacyl bromide | Thiazole-linked pyrazolines | Cyclization reaction, formation of thiazole ring | nih.gov |

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromides | Thiazole-linked triazoles | Cyclization to form thiazole ring | nih.gov |

Biomimetic Routes to Indolyl-Ketone Analogues

Biomimetic synthesis seeks to emulate nature's synthetic strategies, often employing enzymatic or enzyme-inspired catalysts and reaction conditions to construct complex natural products from simpler precursors. nih.gov In the realm of indole alkaloids, which encompass a vast array of structurally diverse and biologically active compounds, biomimetic approaches have been instrumental in achieving elegant and efficient total syntheses. nih.govrsc.org

While a specific biomimetic synthesis of the relatively simple this compound has not been a primary focus, the principles can be applied to the construction of analogous indolyl-ketone structures. For example, the biosynthesis of many indole alkaloids involves key bond formations catalyzed by enzymes, such as oxidases and cyclases, which could potentially be harnessed or mimicked to create the desired C-C bond between the indole and phenylethanone moieties. The bacterial synthesis of diverse indole terpene alkaloids through unique cyclization sequences highlights the power of enzymatic catalysis in generating complex indole-containing molecules. nih.gov

Friedel-Crafts Hydroxyalkylation for Indolyl-Methanol Derivatives

The Friedel-Crafts alkylation and its variants are cornerstone reactions for forming carbon-carbon bonds to aromatic systems, and indoles readily participate in such transformations. tandfonline.comnih.govuni-freiburg.de A particularly relevant approach for synthesizing precursors to this compound is the Friedel-Crafts hydroxyalkylation, which involves the reaction of an indole with an aldehyde or ketone to yield a 3-indolyl-methanol derivative. researchgate.netacs.orgacs.orgrichmond.edu These alcohol products can then, in principle, be oxidized to the target ketone.

A notable example is the reaction of indoles with α-keto amides, catalyzed by a combination of potassium phosphate (B84403) (K₃PO₄) and tetrabutylammonium (B224687) bromide (nBu₄NBr) in water, to afford 3-indolyl-α-hydroxy amides in good to excellent yields. researchgate.netacs.org This method is advantageous due to its mild conditions and the use of a reusable catalytic system. Similarly, the reaction of indoles with trifluoromethyl ketones, promoted by catalysts such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or cesium carbonate, provides access to trifluoromethyl(indolyl)phenylmethanols. nih.gov

These hydroxyalkylation reactions provide a direct route to the carbon skeleton of the target molecule, with the hydroxyl group serving as a handle for subsequent oxidation to the ketone functionality.

Table 3: Friedel-Crafts Hydroxyalkylation of Indoles

| Indole Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference(s) |

| Indole | α-Keto amide | K₃PO₄/nBu₄NBr, water | 3-Indolyl-α-hydroxy amide | researchgate.netacs.org |

| Indole | Trifluoromethyl ketone | TMSOTf or Cs₂CO₃ | Trifluoromethyl(indolyl)phenylmethanol | nih.gov |

| Indole | Aldehyde | TMSOTf, i-Pr₂NEt | 3-(1-Silyloxyalkyl)indole | researchgate.netacs.orgrichmond.edu |

Catalysis and Reaction Optimization in the Synthesis of this compound Derivatives

The efficiency and selectivity of synthetic routes to indolyl-phenylethanones can be significantly enhanced through the use of catalysts and the optimization of reaction conditions. Both metal-based and organocatalytic systems, as well as the strategic use of organic bases, play a crucial role in modern synthetic chemistry.

Organic Base-Mediated Condensations (e.g., Claisen-Schmidt, TEA)

Organic bases are frequently employed to facilitate condensation reactions that are key to the assembly of the this compound framework. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a classic method for forming α,β-unsaturated ketones by reacting an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.orgpraxilabs.comslideshare.net In a hypothetical synthesis of an unsaturated precursor to the target molecule, indole-3-acetaldehyde could be condensed with benzaldehyde (B42025) in the presence of a base. Subsequent reduction of the double bond would yield the desired ketone.

Triethylamine (TEA) is a common organic base used to promote a variety of reactions. For example, in the synthesis of certain heterocyclic compounds derived from phenacyl bromides, TEA is used to deprotonate substrates and facilitate nucleophilic attack or cyclization. researchgate.net Similarly, other organic bases like 4-dimethylaminopyridine (B28879) (DMAP) have been shown to catalyze the metal-free cyclization of phenacyl bromides with indoles to form carbazole (B46965) derivatives, demonstrating the ability of organic bases to mediate complex C-C bond-forming cascades. acs.org The use of such bases can be critical for achieving high yields and minimizing side reactions in the synthesis of indole-containing ketones and their derivatives.

Phase-Transfer Catalysis in Indole Functionalization (e.g., K2CO3/n-Bu4PBr)

Phase-transfer catalysis (PTC) offers a powerful and efficient method for the alkylation of indoles, which can be otherwise challenging due to the ambident nucleophilic nature of the indole nucleus. The use of a solid base like potassium carbonate (K2CO3) in conjunction with a phase-transfer catalyst such as tetra-n-butylammonium bromide (n-Bu4PBr) in a suitable solvent system facilitates the reaction between the indole and an alkylating agent. beilstein-journals.orgresearchgate.net

In this system, the tetra-n-butylammonium cation forms an ion pair with the indolide anion generated by the action of the base. This lipophilic ion pair is then able to migrate into the organic phase where the alkylating agent resides, thus enabling the substitution reaction to occur. This methodology has been successfully employed for the N-alkylation of various indole derivatives, including isatin (B1672199) and its halogenated analogues. researchgate.net For instance, the reaction of 5-chloro- or 5-bromo-1H-indole-2,3-dione with alkylating agents like 1,3-dibromopropane (B121459) in the presence of K2CO3 and tetra-n-butylammonium bromide (TBAB) in DMF proceeds smoothly to afford the corresponding N-alkylated products. researchgate.net

A plausible mechanism for this type of reaction involves the initial formation of a salt, n-Bu4P+KCO3−, from the interaction of n-Bu4PBr and K2CO3. beilstein-journals.orgbeilstein-archives.org This salt then interacts with the N-H of the indole, facilitating the subsequent reaction with an electrophile. beilstein-journals.orgbeilstein-archives.org This method provides a mild and efficient route for the C3-functionalization of indoles, as demonstrated in the synthesis of trifluoromethyl(indolyl)phenylmethanols from indoles and aromatic fluoromethyl ketones. beilstein-journals.org The use of K2CO3/n-Bu4PBr in water has been shown to be an effective catalytic system for these transformations, offering good to excellent yields and the potential for catalyst recycling. beilstein-journals.orgbeilstein-archives.org

Reflux Conditions and Solvent Systems in Indole-Ethaneone Syntheses

The choice of solvent and reaction temperature, often under reflux conditions, plays a critical role in the synthesis of this compound and its analogues. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates can significantly influence reaction rates and yields.

A common approach to synthesize related indole structures involves the Fischer indole synthesis, where a phenylhydrazone is cyclized in the presence of an acid catalyst. orientjchem.org For example, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone was achieved by refluxing the corresponding hydrazone in ethanol with concentrated hydrochloric acid for three hours. orientjchem.org In another instance, the Fischer indolization of a hydrazone was carried out using BF3–ethyl etherate in boiling acetic acid to yield the desired indole derivative. orientjchem.org

The Claisen-Schmidt condensation, another key reaction for forming related chalcone (B49325) structures, is typically performed in an ethanol or methanol (B129727) solvent under reflux conditions with a base like sodium hydroxide (B78521) or potassium hydroxide. The synthesis of 3,4-dihydro-1H- orientjchem.orgoxazino[4,3-a]indol-1-ones has been achieved through intramolecular Fischer–Speier esterification by refluxing the corresponding carboxylic acid in dry toluene (B28343) with a catalytic amount of p-toluenesulfonic acid. nih.gov

The following table summarizes various reflux conditions and solvent systems used in the synthesis of related indole compounds:

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| Fischer Indole Synthesis | 1-(4-benzoylphenyl)ethanone, Phenylhydrazine | Conc. HCl | Ethanol | Reflux, 3h | 4-(1H-indol-2-yl)phenylmethanone | orientjchem.org |

| Fischer Indole Synthesis | 1-[4-(benzoyl)phenyl]propan-1-one hydrazone | BF3–ethyl etherate | Acetic Acid | Boiling | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | orientjchem.org |

| Claisen-Schmidt Condensation | Indole-3-carboxaldehyde, Acetophenone | NaOH or KOH | Ethanol/Methanol | Reflux | (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | |

| Intramolecular Esterification | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid | p-Toluenesulfonic acid | Toluene | Reflux | 3-(hydroxymethyl)-3,4-dihydro-1H- orientjchem.orgoxazino[4,3-a]indol-1-one | nih.gov |

Acid Catalysis in Indole Alkylation (e.g., Glacial Acetic Acid, H2SO4)

Acid catalysis is a fundamental strategy for promoting the alkylation of indoles, particularly at the electron-rich C3 position. Protic acids like glacial acetic acid and sulfuric acid (H2SO4) can act as efficient catalysts for these electrophilic substitution reactions.

Glacial acetic acid has been demonstrated as a mild and effective catalyst for the one-pot condensation of indoles with various aldehydes to produce di(indolyl)methanes (DIMs). researchgate.net This method is advantageous due to its simplicity, short reaction times, high yields, and the inexpensive nature of the catalyst. researchgate.net The reaction proceeds via electrophilic substitution at the C3 position of the indole nucleus. researchgate.net

Similarly, the Fischer indole synthesis, a classic method for preparing indoles, often employs strong acids like concentrated hydrochloric acid or Lewis acids in conjunction with a protic acid solvent like acetic acid. orientjchem.org For instance, the cyclization of a hydrazone to form an indole ring can be effectively catalyzed by boron trifluoride etherate in boiling acetic acid. orientjchem.org

The use of acid catalysis extends to the synthesis of various indole derivatives. For example, the synthesis of 1-[2-(1H-indol-3-yl)ethyl]-4-acetyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones involves the reaction of tryptamine, an aromatic aldehyde, and methyl acetylpyruvate, which can be facilitated by acidic conditions. researchgate.net

Comprehensive Structural Characterization of Synthesized this compound Analogues

The unambiguous determination of the structure of newly synthesized this compound analogues is crucial. This is achieved through a combination of advanced spectroscopic, crystallographic, and chromatographic techniques.

Advanced Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is indispensable for elucidating the detailed molecular structure.

¹H NMR: Provides information on the chemical environment of protons. For a related compound, [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone, the ¹H NMR spectrum in DMSO-d6 showed a singlet at δ 2.46 ppm for the methyl protons, a multiplet between δ 7.00-8.07 ppm for the aromatic protons, and a singlet at δ 11.34 ppm for the indole N-H proton. orientjchem.org

¹³C NMR: Reveals the carbon framework of the molecule. The ¹³C NMR spectrum of the same compound exhibited signals for the methyl carbon at δ 10.6 ppm and the carbonyl carbon at δ 195.7 ppm, along with a series of signals for the aromatic and indole carbons. orientjchem.org

Infrared (IR) Spectroscopy is used to identify characteristic functional groups.

The presence of a carbonyl group (C=O) in indole-ethanone derivatives is typically confirmed by a strong absorption band in the IR spectrum. For instance, 4-(1H-indol-2-yl)phenylmethanone shows a carbonyl peak at 1669 cm⁻¹, while [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone displays this peak at 1650 cm⁻¹. orientjchem.org

The N-H stretching vibration of the indole ring is observed as a sharp peak, for example, at 3313 cm⁻¹ for 4-(1H-indol-2-yl)phenylmethanone. orientjchem.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition.

For this compound, the exact mass is 235.099714038 Da. nih.gov

HRMS is a powerful tool for confirming the identity of synthesized compounds and for analyzing complex mixtures in pharmaceutical development. researchgate.net The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone, the molecular ion peak was observed at m/z = 311.30. orientjchem.org

The following table summarizes key spectroscopic data for a related indole derivative:

| Spectroscopic Technique | Compound | Key Data | Reference |

| ¹H NMR | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | δ 2.46 (s, 3H, CH₃), 7.00-8.07 (m, 13H, Ar-H), 11.34 (s, 1H, NH) | orientjchem.org |

| ¹³C NMR | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | δ 10.6 (CH₃), 109.6-137.8 (Aromatic C), 195.7 (C=O) | orientjchem.org |

| IR | 4-(1H-indol-2-yl)phenylmethanone | 3313 cm⁻¹ (N-H), 1669 cm⁻¹ (C=O) | orientjchem.org |

| Mass Spec. | 4-(3-methyl-1H-indol-2-yl)phenylmethanone | m/z 311.30 (M⁺) | orientjchem.org |

Crystallographic Determination of Related Indole-Phenylethanone Structures

Chromatographic (e.g., TLC) and Elemental Analysis for Purity and Composition

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of the product. By comparing the Rf values of the starting materials and the product, one can determine if the reaction has gone to completion.

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. The experimentally determined values are compared with the calculated values for the proposed molecular formula to confirm the compound's composition. For [4-(3-methyl-1H-indol-2-yl)phenyl]phenyl)methanone, the calculated elemental analysis was C 84.86%, H 5.50%, N 4.50%, which closely matched the found values of C 84.51%, H 5.51%, N 4.62%. orientjchem.org This agreement provides strong evidence for the assigned structure and purity of the synthesized compound.

Exploration of Biological Activities and Molecular Mechanisms of 2 1h Indol 3 Yl 1 Phenylethanone Analogues

Assessment of Antimicrobial Efficacy in 2-(1H-indol-3-yl)-1-phenylethanone Scaffolds

Derivatives of this compound have demonstrated notable antimicrobial properties, with researchers actively exploring their effectiveness against a range of pathogenic bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of these indole (B1671886) derivatives has been evaluated against various bacterial species. For instance, a series of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and tested for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, another study focused on 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives, revealing that compounds with bromine substitutions on the aryl ring exhibited enhanced antibacterial effects. scribd.com

While some derivatives show broad-spectrum activity, others exhibit more targeted effects. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were found to be inactive against the Gram-negative bacterium Escherichia coli. nih.gov However, one particular derivative, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, demonstrated a potent minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics like chloramphenicol (B1208) to gauge their efficacy.

Table 1: Antibacterial Activity of Selected this compound Analogues

| Compound Type | Test Organisms | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Gram-positive and Gram-negative bacteria | Showed in vitro antibacterial activity. | nih.gov |

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives | Various bacteria | Derivatives with bromine substitution showed enhanced activity. | scribd.com |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Staphylococcus aureus (MRSA) | Exhibited a low MIC of 0.98 μg/mL. | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Escherichia coli | Found to be inactive. | nih.gov |

Antifungal Activity Spectrum

The antifungal properties of this compound analogues have also been a subject of investigation. Studies have explored their activity against a variety of fungal pathogens, including Aspergillus niger, Candida albicans, Sclerotium rolfsii, and Macrophomina phaseolina. scribd.comnih.govcabidigitallibrary.org

In one study, synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives were tested against several fungi, with one compound in particular showing good antifungal activity comparable to a standard drug. scribd.com Another research effort on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that while many were inactive, certain compounds showed moderate to pronounced activity against Candida albicans. nih.gov For example, compounds 3k and 3ai had MIC values of 7.80 and 62.50 µg/mL, respectively, against this fungus. nih.gov The antifungal efficacy of new compounds is often benchmarked against established antifungal agents like Amphotericin-B.

Table 2: Antifungal Activity of Selected this compound Analogues

| Compound/Derivative | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives | Various fungi | One compound showed good activity comparable to standard drug. | scribd.com |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (3k and 3ai) | Candida albicans | Showed MICs of 7.80 and 62.50 µg/mL, respectively. | nih.gov |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives | Candida albicans | Many derivatives were found to be inactive. | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms by which these indole derivatives exert their antimicrobial effects are varied. One suggested mechanism is the disruption of the cell membrane's function. researchgate.net Another proposed mechanism involves the inhibition of enzymes crucial for bacterial survival. For instance, it has been hypothesized that substituted indoles can bind to (p)ppGpp synthetase/hydrolase enzymes, which would suppress the formation of persister cells that are tolerant to antibiotics. nih.gov

Investigation of Antiproliferative and Anticancer Potential of this compound Derivatives

Beyond their antimicrobial properties, these compounds have shown significant promise as anticancer agents, with research focusing on their cytotoxicity against various cancer cell lines and their ability to interfere with critical cellular processes.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The antiproliferative activity of this compound derivatives has been demonstrated against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a common platform for evaluating the anticancer potential of new compounds. nih.govnih.govcancer.gov

For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives displayed significant antiproliferative activities against all tested cancer cell lines. nih.gov Specifically, indolylquinazolinones 3b, 3e, and 3g showed a preferential suppression of the growth of rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov In another study, new combretastatin (B1194345) analogues bearing an indole moiety were synthesized and evaluated against various cancer cell lines, including THP-1 (leukemia), A-549 (lung), IGROV-1 (ovary), HEP-2 (liver), MCF-7 (breast), and DU-145 (prostate). nih.gov One compound, 2d, showed potent anticancer activity against THP-1 and MCF-7 with IC50 values of 0.80 and 0.37 μM, respectively. nih.gov

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives (3c, f, g, k, r, 3z) | Various | Displayed significant antiproliferative activities. | nih.gov |

| Indolylquinazolinones (3b, 3e, 3g) | A549 (lung cancer) | Showed preferential growth suppression of A549 cells. | nih.gov |

| Combretastatin analogue (2d) | THP-1 (leukemia), MCF-7 (breast cancer) | Exhibited potent anticancer activity with IC50 values of 0.80 and 0.37 μM, respectively. | nih.gov |

| Combretastatin analogue (2y) | MCF-7 (breast cancer) | Showed an IC50 of 3.60 μM, comparable to paclitaxel. | nih.gov |

Interference with Key Cellular Processes

A key mechanism by which some this compound derivatives exhibit their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov

Several indole-based derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, new combretastatin analogues bearing an indole moiety were found to bind to the colchicine (B1669291) binding site on the β-subunit of tubulin, thereby preventing its polymerization. nih.gov This was confirmed through immunofluorescence techniques and molecular docking studies. nih.gov The indole skeleton is considered a "privileged group" in the design of tubulin inhibitors, and various derivatives, including aroylindoles and arylthioindoles, have demonstrated good inhibitory activity. nih.gov

Targeting Specific Receptors and Kinases (e.g., Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase)

Analogues of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One important target is the FMS-like tyrosine kinase 3 (FLT3) receptor, which is often aberrantly active in acute myeloid leukemia (AML). nih.gov Researchers have synthesized and tested a series of bis(1H-indol-2-yl)methanones, which share a structural resemblance to the core indole structure. nih.gov To enhance the inhibitory activity and selectivity for FLT3, 35 new derivatives were developed. nih.gov Among these, compounds 98 and 102 were identified as the most potent inhibitors of FLT3, with IC50 values of 0.06 and 0.04 microM, respectively. nih.gov These compounds also showed a 10-fold lower inhibitory activity against the platelet-derived growth factor receptor (PDGFR), indicating a degree of selectivity. nih.gov

The mechanism of action for these inhibitors is thought to involve a bidentate binding mode with the backbone of Cys-694 in the FLT3 kinase domain. The activity and selectivity of these analogues are influenced by the interactions of one of the indole moieties with a hydrophobic pocket that includes Phe-691. This residue is a key difference in the binding sites of FLT3 and PDGFR, where the corresponding residue is Thr-681. nih.gov Further studies showed that compound 102 could inhibit the proliferation of cells expressing both wildtype FLT3 and a mutated form (FLT3-ITD) and could also induce apoptosis in primary AML patient blast cells. nih.gov

Similarly, bis(1H-2-indolyl)methanones have been identified as a novel class of inhibitors for the platelet-derived growth factor (PDGF) receptor kinase. nih.gov The lead compound in this series was found to inhibit the autophosphorylation of the PDGF receptor in cells. By introducing various substituents at the 5- or 6-position of one of the indole rings, the potency of these inhibitors could be increased or maintained. nih.gov The most active derivatives, 39 , 53 , and 67 , inhibited both isoforms of the PDGF receptor kinase with IC50 values in the range of 0.1-0.3 microM in intact cells. nih.gov In vitro studies with the purified PDGFβ-receptor showed even greater potency, with IC50 values of 0.09, 0.1, and 0.02 microM, respectively. nih.gov These compounds were found to be selective for the PDGF receptor, showing weak or no activity against other tyrosine kinases like FGF receptor 1, EGF receptor, and c-Src kinase. nih.gov

Table 1: Kinase Inhibitory Activity of this compound Analogues

| Compound | Target Kinase | IC50 (µM) | Reference |

| 98 | FLT3 | 0.06 | nih.gov |

| 102 | FLT3 | 0.04 | nih.gov |

| 39 | PDGF Receptor | 0.1-0.3 (in cells) | nih.gov |

| 53 | PDGF Receptor | 0.1-0.3 (in cells), 0.1 (in vitro) | nih.gov |

| 67 | PDGF Receptor | 0.1-0.3 (in cells), 0.02 (in vitro) | nih.gov |

Diverse Pharmacological Activities Associated with this compound Analogues

The therapeutic potential of this compound analogues extends beyond kinase inhibition. These compounds have been investigated for a wide array of pharmacological effects, highlighting the versatility of the indole scaffold.

Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant capacity of chemical compounds can be evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. e3s-conferences.orgnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. nih.govscirp.org The FRAP assay, on the other hand, assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. e3s-conferences.orgnih.gov

While specific data on the antioxidant activity of this compound itself is not extensively detailed in the provided context, the general principles of these assays are well-established. For instance, the DPPH radical scavenging activity is determined by measuring the decrease in absorbance of the DPPH solution at 517 nm after the addition of the antioxidant compound. nih.govscirp.org The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. e3s-conferences.org A lower IC50 value indicates a higher antioxidant activity. phcogj.com The FRAP assay relies on a color change that occurs when the Fe³⁺-TPTZ complex is reduced, and the intensity of this color is proportional to the antioxidant capacity of the sample. nih.gov

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating cellular responses to a variety of xenobiotic and endogenous compounds. nih.gov Many AhR ligands are characterized by their aromatic ring structures. ncl.ac.uk Research has shown that certain indole derivatives can act as agonists for the AhR. nih.gov For example, the enzymatic conversion of D-tryptophan to indole-3-pyruvic acid (I3P) can lead to the generation of AhR agonists. nih.gov The subsequent non-enzymatic oxidation and condensation of I3P can produce potent AhR agonists like 1,3-di(1H-indol-3-yl)propan-2-one and 1-(1H-indol-3-yl)-3-(3H-indol-3-ylidene)propan-2-one , which can activate the AhR at nanomolar concentrations. nih.gov Furthermore, some inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which often have structures similar to tryptophan, have been found to also function as AhR agonists. nih.gov

Estrogen Receptors (ERs): Estrogen receptors (ERs) are a group of proteins that are activated by the hormone estrogen. They are involved in a wide range of physiological processes. Some synthetic compounds, including those with indole-like structures, can interact with ERs. nih.gov For instance, a derivative of naftopidil, 2-(1H-indol-3-yl)-N-[3-(4-(2-methoxyphenyl) piperazinyl) propyl] acetamide (B32628) (HJZ-3) , has been shown to have a significant inhibitory effect on α1D- and α1A-adrenoceptors, which are involved in benign prostatic hyperplasia (BPH). nih.gov While this study focuses on adrenoceptors, it highlights the potential for indole-based structures to interact with various receptor systems. The study demonstrated that HJZ-3 could effectively prevent the progression of estrogen/androgen-induced prostatic hyperplasia in rats. nih.gov Another study synthesized flavone-estradiol conjugates with an indole moiety, and in vitro competitive binding assays showed that a two-carbon alkyl linker combined with a flavone (B191248) conjugate resulted in the highest binding affinity to the estrogen receptor (alpha-ER). researchgate.net

Derivatives of the 2-phenylindole (B188600) scaffold, which is structurally related to this compound, have been synthesized and evaluated for their anticonvulsant activities. researchgate.net In one study, a series of indole-based derivatives were synthesized and screened using the maximal electroshock (MES) seizure model in mice. researchgate.netdntb.gov.ua The MES test is a standard preclinical model for identifying compounds with potential efficacy against generalized tonic-clonic seizures. nih.govsemanticscholar.org

Among the synthesized compounds, derivatives 2b , 2c , and 2e exhibited notable anticonvulsant activity against the MES-induced extensor seizure phase. researchgate.net Their performance was compared to the standard antiepileptic drug phenytoin. researchgate.net These findings suggest that the 2-phenylindole scaffold represents a promising starting point for the development of new anticonvulsant agents. researchgate.netdntb.gov.ua

Table 2: Anticonvulsant Activity of 2-Phenylindole Derivatives

| Compound | Anticonvulsant Activity (MES Test) | Reference |

| 2b | Active | researchgate.net |

| 2c | Active | researchgate.net |

| 2e | Active | researchgate.net |

The search for new anti-HIV agents has led to the exploration of various chemical scaffolds, including those related to indole structures. Research has shown that certain analogues can inhibit HIV replication by interfering with viral mRNA processing. nih.gov

A program aimed at developing non-cytotoxic analogues of a stilbene-based anti-HIV agent led to the design of diheteroarylamide compounds. nih.gov This work involved replacing the central double bond of the stilbene (B7821643) with an amide function and modifying the aromatic rings. nih.gov Notably, a trifluoromethylated analogue, 12vv , was synthesized and found to be active. nih.gov This led to the exploration of other trifluoromethylated compounds. Subsequent work resulted in the development of compounds 28 (GPS488) and 29 (GPS491) , which exhibited significant anti-HIV activity with EC50 values of 1.66 µM and 0.47 µM, respectively. nih.gov These compounds were also found to have a favorable therapeutic index. nih.gov

Further investigation revealed that compound 29 suppressed the expression of the HIV-1 structural protein Gag and altered the accumulation of HIV-1 RNA. nih.gov Specifically, it decreased the abundance of RNAs encoding structural proteins while increasing the levels of RNAs for regulatory proteins, a mechanism similar to that of the original stilbene lead compound. nih.gov

Table 3: Anti-HIV Activity of Trifluoromethylated Analogues

| Compound | EC50 (µM) | Mechanism of Action | Reference |

| 28 (GPS488) | 1.66 | - | nih.gov |

| 29 (GPS491) | 0.47 | Alters HIV-1 RNA accumulation | nih.gov |

Computational Chemistry and Structure Activity Relationship Sar Elucidation for 2 1h Indol 3 Yl 1 Phenylethanone Research

Systematic Structure-Activity Relationship (SAR) Analysis of 2-(1H-indol-3-yl)-1-phenylethanone Series

Systematic SAR analysis has been instrumental in understanding how modifications to the this compound scaffold influence biological potency. By correlating structural changes with activity, researchers can identify key features for therapeutic efficacy.

Research into derivatives of the this compound framework has revealed distinct correlations between structural alterations and biological effects. For instance, in a series of 3-phenyl-1H-indole-2-carbohydrazide derivatives, which share a similar indole (B1671886) core, specific substitutions have been shown to enhance anticancer and tubulin polymerization inhibitory activities. nih.gov

Key findings from these studies include:

Halogenation: The introduction of a bromine atom at the R1 position of the indole ring resulted in derivatives with the most prominent anticancer activities. nih.gov

Furan (B31954) Ring Modifications: Synthetic modifications focusing on small substitutions on a furan ring attached to the core structure, as well as altering its connectivity, have yielded compounds with strong tubulin inhibition activities. nih.gov

Indole-Aminoquinazoline Hybrids: In a series of indole-aminoquinazoline hybrids, the presence of a lipophilic bromine atom on the fused benzo ring of the indole framework was found to impart significant anti-tumor activity. nih.gov

| Core Structure | Modification | Biological Activity | Key Findings |

|---|---|---|---|

| 3-phenyl-1H-indole-2-carbohydrazide | Bromine substitution at R1 position | Anticancer | Derivatives showed the most prominent anticancer activities. nih.gov |

| 3-phenyl-1H-indole-2-carbohydrazide | Furan ring substitutions | Tubulin inhibition | Derivatives exhibited the strongest tubulin inhibition activities. nih.gov |

| Indole-aminoquinazoline | Lipophilic bromine on indole's benzo ring | Antitumor | Imparted significant antitumor activity. nih.gov |

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound series and its analogs, several critical pharmacophoric elements have been identified.

In the context of antibacterial agents, the rhodanine (B49660) moiety, which shares structural similarities with penicillin, is considered a key pharmacophore for antimicrobial activity. nih.gov For a series of 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides, the core structure of 2-(1H-indol-3-yl)acetohydrazide serves as a crucial starting point for developing derivatives with antibacterial and anti-enzymatic potential. nih.gov

Computational tools like Molinspiration are widely used to predict the physicochemical properties and bioactivity of novel compounds based on their molecular structure. ijsdr.orgjyoungpharm.orgmolinspiration.commolinspiration.com These tools calculate various molecular descriptors that influence a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Key molecular descriptors and their influence include:

miLogP (Lipophilicity): An optimal logP value is crucial for drug-likeness, affecting solubility and membrane permeability.

TPSA (Topological Polar Surface Area): This descriptor is a good indicator of drug absorption and transport properties.

Number of Hydrogen Bond Donors and Acceptors (nOHNH, nON): These properties influence the binding of a compound to its biological target.

Number of Rotatable Bonds (nrotb): This affects the conformational flexibility of the molecule.

Molecular Volume (Volume): Related to the size of the molecule, which can impact its fit within a binding pocket.

Studies on indole derivatives have shown that compounds adhering to Lipinski's rule of five, which is based on these descriptors, are more likely to be orally bioavailable drug candidates. nih.gov The bioactivity scores predicted by Molinspiration can also indicate the potential of a compound to act as a GPCR ligand, ion channel modulator, kinase inhibitor, or enzyme inhibitor. ijsdr.org

| Molecular Descriptor | Predicted Influence | Tool |

|---|---|---|

| miLogP | Affects solubility and membrane permeability. nih.gov | Molinspiration |

| TPSA | Indicator of drug absorption and transport. jyoungpharm.org | Molinspiration |

| nOHNH, nON | Influences binding to biological targets. ijsdr.org | Molinspiration |

| nrotb | Affects conformational flexibility. jyoungpharm.org | Molinspiration |

| Volume | Impacts fit within a binding pocket. jyoungpharm.org | Molinspiration |

Molecular Docking and Dynamics Simulations for Receptor Binding Insights

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand (such as a this compound derivative) binds to the active site of a receptor or enzyme. These methods provide valuable information about the binding mode, affinity, and stability of the ligand-receptor complex.

Molecular docking studies have been employed to investigate the binding of this compound analogs with various biological targets:

Tubulin Beta Subunit: Derivatives of 3-phenyl-1H-indole-2-carbohydrazide have been shown through molecular docking to inhibit tubulin at the colchicine (B1669291) binding site. nih.gov

DNA Gyrase: Indole derivatives have been investigated as potential inhibitors of DNA gyrase, a key bacterial enzyme. mdpi.comnih.govnih.gov Docking studies have helped to understand the interactions between these compounds and the enzyme's active site, revealing the importance of hydrogen bonding and hydrophobic interactions for binding affinity. nih.gov

Epidermal Growth Factor Receptor (EGFR): Indole-aminoquinazoline hybrids have been docked into the ATP binding site of EGFR, suggesting a mechanism of action similar to known EGFR inhibitors like erlotinib. nih.gov

Antibacterial Target Protein 4DH6: While specific docking studies of this compound with the antibacterial target protein 4DH6 were not found, related indole derivatives have been docked against other bacterial targets like Staphylococcus aureus tyrosyl-tRNA synthetase, providing insights into their antibacterial mechanism. eurekaselect.com

Virtual screening, often in conjunction with molecular docking, allows for the rapid screening of large compound libraries to identify potential drug candidates. This approach has been successfully used to identify new derivatives of 3-phenyl-1H-indole-2-carbohydrazide with anti-proliferative activities. nih.gov

Rational drug design leverages the insights gained from SAR, pharmacophore modeling, and molecular docking to design new molecules with improved potency and selectivity. nih.govmdpi.comumn.edu For example, by understanding the binding mode of a lead compound, medicinal chemists can make targeted modifications to enhance its interactions with the target receptor, leading to the development of more effective therapeutic agents. nih.gov

Quantum Mechanical and Cheminformatics Investigations of this compound

Computational chemistry and cheminformatics have emerged as indispensable tools in modern drug discovery and materials science, providing profound insights into the molecular properties and potential biological activities of novel compounds. For this compound, these in silico methods offer a powerful lens through which to examine its structural, electronic, and biological characteristics before committing to extensive laboratory synthesis and testing. By leveraging quantum mechanical calculations and sophisticated prediction algorithms, researchers can build a detailed molecular profile, guiding further experimental work.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometric parameters and electronic properties of organic compounds like this compound.

Molecular Geometry Optimization: DFT calculations, commonly employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to find the ground-state energy and the most stable three-dimensional conformation of the molecule. nih.govnih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar indole-containing structures have been successfully compared with experimental data from X-ray crystallography, confirming the high accuracy of this approach. nih.govresearchgate.net The optimized structure of this compound would reveal the relative orientation of the indole and phenyl rings, which is critical for its interaction with biological targets.

Electronic Properties: A key outcome of DFT calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net These calculations are vital for understanding charge transfer within the molecule and its potential to engage in chemical reactions. mdpi.com For indole derivatives, the HOMO is often localized on the electron-rich indole ring system, while the LUMO may be distributed across the conjugated system, including the carbonyl group. researchgate.net

Table 1: Representative Geometric and Electronic Parameters for this compound (Illustrative DFT Data) This table presents theoretical data typical for a DFT/B3LYP/6-311G(d,p) calculation. Actual values would be subject to specific computational results.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Bond Length (C=O) | Carbonyl group bond length | ~1.24 Å |

| Bond Length (C-C) | Bond connecting indole and ketone | ~1.52 Å |

| Dihedral Angle | Torsion angle between indole and phenyl planes | Variable (see Conformational Analysis) |

| HOMO Energy | Highest Occupied Molecular Orbital energy | ~ -5.8 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | ~ -1.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 3.9 eV |

In Silico Prediction of Biological Activity Profiles (e.g., Probability of Activity (Pa) and Inactivity (Pi) Values)

Cheminformatics tools play a pivotal role in the early stages of drug discovery by predicting the likely biological activities of a compound from its chemical structure. One of the most widely used methods is the Prediction of Activity Spectra for Substances (PASS). way2drug.comgenexplain.com This software compares the structure of a query molecule against a vast database of known bioactive compounds and calculates the probability that the new molecule will exhibit certain biological activities. way2drug.com

The output of a PASS analysis is a list of potential activities, each with two key probabilities:

Pa (Probability of being Active): The likelihood that the compound will exhibit a specific biological activity in experimental tests.

Pi (Probability of being Inactive): The likelihood that the compound will be inactive for that same activity.

These probabilities are independent and range from 0 to 1. researchgate.net A compound is generally considered a promising candidate for a particular activity if its Pa value is significantly greater than its Pi value (Pa > Pi). phcogj.com If Pa > 0.5, the compound is likely to show that activity in experiments. nih.govwindows.net If Pa < 0.5, the activity is less likely, but an experimental confirmation could signify the discovery of a novel chemical entity. nih.govwindows.net For this compound, a PASS prediction could reveal potential as an anti-inflammatory, anticancer, or antimicrobial agent, guiding the focus of subsequent in vitro and in vivo testing. researchgate.netsemanticscholar.org

Table 2: Illustrative PASS Prediction Results for this compound This table provides a hypothetical biological activity spectrum. The activities and Pa/Pi values are for illustrative purposes to demonstrate the output of a typical PASS analysis.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Anti-inflammatory | 0.685 | 0.042 |

| Antineoplastic | 0.590 | 0.095 |

| Kinase Inhibitor | 0.554 | 0.110 |

| Antibacterial | 0.472 | 0.153 |

| Antifungal | 0.415 | 0.201 |

| CYP3A4 Inhibitor | 0.610 | 0.077 |

Conformational Analysis and Energy Landscapes

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis is a computational technique used to identify the different spatial arrangements (conformers) of a molecule and to determine their relative stabilities. nih.gov For a flexible molecule like this compound, rotation around single bonds, particularly the bond linking the ethanone (B97240) bridge to the indole ring, can produce numerous conformers.

By systematically rotating key bonds and calculating the potential energy of each resulting structure, an energy landscape can be constructed. nih.gov This landscape maps the energy of the molecule as a function of its conformational coordinates. nih.gov The valleys on this landscape represent stable, low-energy conformers, while the peaks correspond to high-energy transition states that separate them. rsc.org Identifying the global minimum energy conformation and other low-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt and present to a biological receptor. rsc.org This analysis helps to understand how the molecule might fit into an enzyme's active site or a receptor's binding pocket, which is fundamental to structure-based drug design.

Spectroscopic Property Prediction through Computational Methods (e.g., Theoretical NMR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of a molecule, providing a powerful tool for structure verification and analysis. These theoretical spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound.

Theoretical NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra can be predicted using DFT calculations, often with the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. rsc.org The predicted shifts for the protons and carbons in the indole and phenyl rings, as well as the ethanone linker, can be directly compared to experimental spectra. rsc.org Such calculations are invaluable for assigning specific peaks in a complex spectrum to their corresponding atoms in the molecule.

Theoretical UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zaphyschemres.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za For this compound, TD-DFT would likely predict π → π* transitions associated with the conjugated indole and phenyl-ketone systems. physchemres.orgresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows representative theoretical spectroscopic values. Actual values depend on the specific computational method and solvent model used.

| Spectroscopy Type | Parameter | Illustrative Predicted Value |

|---|---|---|

| ¹H NMR (ppm) | Indole-NH | ~8.1 - 8.3 |

| Aromatic-H (Phenyl/Indole) | ~7.1 - 7.9 | |

| Methylene-H (-CH2-) | ~4.2 | |

| ¹³C NMR (ppm) | Carbonyl-C (C=O) | ~198 |

| Aromatic-C (Phenyl/Indole) | ~110 - 138 | |

| Methylene-C (-CH2-) | ~45 | |

| UV-Vis (nm) | λmax 1 (π → π) | ~280 nm |

| λmax 2 (n → π) | ~320 nm |

Perspectives and Emerging Research Avenues for 2 1h Indol 3 Yl 1 Phenylethanone in Academic Contexts

Development of Advanced Synthesis Methodologies for Complex Analogues

The generation of novel and complex analogues of 2-(1H-indol-3-yl)-1-phenylethanone is crucial for expanding the understanding of its structure-activity relationships. Modern synthetic chemistry offers several powerful tools to move beyond classical methods and access a wider chemical space.

Key advanced methodologies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer high efficiency and atom economy. A one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported, demonstrating the power of MCRs to rapidly build complex, fused heterocyclic systems from simple indole (B1671886) precursors. nih.gov This approach is notable for forming multiple new bonds in a single step and for its applicability to gram-scale synthesis. nih.gov

Continuous Flow Synthesis: Microreactors and continuous flow chemistry provide enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. This technology has been successfully applied to the multistep synthesis of 2-(1H-indol-3-yl)thiazole derivatives. nih.gov The process involves sequential reactions that can generate complex, drug-like molecules in minutes, a significant improvement over traditional batch synthesis. nih.gov This methodology could be adapted for the synthesis of this compound analogues, allowing for rapid library generation.

Novel Catalytic Systems: The development of efficient and environmentally benign catalysts is a major focus. For instance, an efficient synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives, which are structurally related to the target compound's scaffold, has been achieved using a potassium carbonate and tetrabutylphosphonium (B1682233) bromide system in water. beilstein-archives.orgbeilstein-journals.org This method is advantageous due to its high yields, broad substrate scope, and the absence of need for column chromatography, making it a green and scalable alternative. beilstein-archives.org

Fischer Indole Cyclization: This classical method remains a powerful tool, especially for creating specific substitution patterns. It has been employed to synthesize complex structures like 4-(3-methyl-1H-indol-2-yl)phenylmethanone from 1-(4-benzoylphenyl)propan-1-one, showcasing its utility in generating indole ketones with diverse functionalities. orientjchem.org

These advanced synthetic strategies are pivotal for creating libraries of complex analogues of this compound, which are essential for probing its biological activities.

Table 1: Advanced Synthesis Methodologies for Indole Analogues

| Methodology | Description | Key Advantages | Example Application | Citation |

|---|---|---|---|---|

| Multicomponent Reactions | Three or more reactants combine in a single step to form a complex product. | High efficiency, atom economy, operational simplicity. | Synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-diones. | nih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream within a microreactor. | Rapid reaction times, high yields, enhanced safety and control. | Multistep synthesis of 2-(1H-indol-3-yl)thiazole derivatives. | nih.gov |

| Novel Catalytic Systems | Use of innovative catalysts to promote reactions under mild or green conditions. | High yields, recyclability of catalyst, broad substrate scope, environmentally friendly. | Synthesis of trifluoromethyl-indolyl-phenylethanols using K2CO3/n-Bu4PBr in water. | beilstein-archives.orgbeilstein-journals.org |

| Fischer Indole Cyclization | Cyclization of a phenylhydrazone in the presence of an acid catalyst. | A robust and versatile method for creating specific indole ring systems. | Synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone. | orientjchem.org |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound and its analogues, a systems-level approach is necessary. Omics technologies, which allow for the large-scale study of biological molecules, are indispensable for this purpose. universiteitleiden.nlnih.gov

Transcriptomics: This involves studying the complete set of RNA transcripts in a cell. Using techniques like DNA microarrays, researchers can identify changes in gene expression profiles in response to treatment with the compound. nih.gov This can reveal the cellular pathways that are modulated, providing clues about the mechanism of action and potential off-target effects. nih.gov

Proteomics: This is the large-scale study of proteins. Mass spectrometry-based proteomics can quantify changes in protein expression and identify post-translational modifications, offering a direct look at the functional machinery of the cell. nih.gov This is crucial for identifying the direct protein targets of the compound and understanding its downstream effects.

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. By profiling changes in the metabolome, researchers can understand how the compound perturbs metabolic networks. nih.gov This can be particularly insightful for identifying biomarkers of drug response or toxicity.

Integrating data from these different omics layers provides a holistic view of the compound's biological impact, moving beyond a single-target perspective to a comprehensive mechanistic understanding. nih.gov While specific omics studies on this compound are not yet prevalent, the application of these technologies represents a critical future research direction.

Refinement of Computational Models for Predictive Pharmacology

Computational chemistry and modeling are integral to modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthesis and biological testing.

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) are used to optimize molecular geometries and calculate electronic properties. Such methods have been applied to study related indole ketones, like the cannabinoid JWH-250, providing insights into their conformation and electronic structure. researchgate.net Refining these models for this compound can lead to more accurate predictions of its reactivity and interaction capabilities.

Molecular Docking and Dynamics: These simulations predict how a ligand binds to a protein's active site. They have been extensively used for indole derivatives, for instance, to predict the binding modes of multi-target anti-Alzheimer's agents to acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net For this compound, refining docking protocols and employing long-timescale molecular dynamics simulations can provide a more accurate picture of its potential protein targets and binding affinities.

In Silico ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. These models were used to evaluate novel indole derivatives designed as anti-Alzheimer's agents, helping to select candidates with favorable pharmacokinetic profiles for further development. nih.gov

Table 2: Computational Approaches in Indole Derivative Research

| Computational Method | Purpose | Relevance for this compound | Citation |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and geometry optimization. | Predict reactivity, conformation, and electronic properties. | researchgate.net |

| Molecular Docking | Prediction of ligand-protein binding modes and affinities. | Identify potential biological targets and guide analogue design. | nih.govresearchgate.netnih.gov |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Assess binding stability and conformational changes upon binding. | nih.govresearchgate.net |

| ***In Silico* ADME** | Prediction of pharmacokinetic properties. | Prioritize analogues with drug-like properties for synthesis. | nih.gov |

| Predictive PK/PD Modeling | Mathematical modeling to predict drug response from preclinical data. | Translate preclinical findings to potential human outcomes. | universiteitleiden.nluniversiteitleiden.nl |

Exploration of Polypharmacological Activities and Multi-Target Design

The "one molecule, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly for complex diseases. The indole scaffold is recognized for its versatility in binding to diverse pharmacological targets.

Research on various indole derivatives has demonstrated the success of a multi-target-directed ligand (MTDL) strategy. nih.gov

Neurodegenerative Diseases: Novel indole-based compounds have been designed to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and also to prevent the aggregation of Aβ amyloid, which are all key pathological events in Alzheimer's disease. nih.govresearchgate.netnih.gov

Depression: Indole derivatives have been developed with a multi-target profile, showing affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and various serotonin and dopamine receptors. mdpi.com

The this compound core structure is a promising starting point for MTDL design. By strategic modification of the indole ring, the phenyl ring, and the ethanone (B97240) linker, it is conceivable to develop new analogues that modulate multiple targets relevant to diseases like cancer, inflammation, or central nervous system disorders.

Collaborative and Translational Research Initiatives

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent is long and complex, requiring a multidisciplinary and collaborative effort.

Interdisciplinary Collaboration: The exploration of this compound necessitates collaboration between synthetic chemists (to create analogues), pharmacologists and cell biologists (to perform biological testing), computational scientists (to model interactions), and toxicologists. Such collaborations are evident in published research, where teams from different institutions and departments work together to advance the study of indole derivatives. nih.govnih.gov

Translational Research: A key goal is to translate promising preclinical findings into clinical applications. This involves a dedicated effort to design studies that can bridge the gap between animal models and human disease. Research programs focusing on predictive pharmacology, which use animal data to build models that can forecast human responses, are at the forefront of this translational effort. universiteitleiden.nl Establishing such initiatives for the most promising analogues of this compound will be essential for their potential future development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1H-indol-3-yl)-1-phenylethanone, and how can reaction efficiency be validated?

- Methodological Answer :

- Pd(II)-Catalyzed Carbonylation : A PdII-catalyzed intermolecular reaction between indole derivatives and α,β-unsaturated ketones can yield diketone intermediates. Isotopic labeling (e.g., H₂¹⁸O) confirms water as the oxygen source in carbonyl formation, validated via mass spectrometry .

- X-Ray Diffraction Validation : Post-synthesis, crystallographic analysis (e.g., SHELX refinement) resolves molecular geometry. For example, 2-(4-chlorophenyl)-1-phenylethanone was structurally confirmed using single-crystal XRD, with data refined via SHELXL .

- NaOH-Catalyzed Thiolysis : Epoxyketones undergo regioselective thiolysis in aqueous conditions, producing thioether derivatives. Reaction progress can be monitored via TLC and HPLC .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry. For instance, α,β-bisenones show distinct carbonyl signals (δ ~190–200 ppm) and indole proton resonances (δ ~7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : HRMS-EI confirms molecular weight (e.g., [M+H]+ for C₁₆H₁₃NO: calculated 235.0997, observed 235.0995) .

- X-Ray Crystallography : Resolves stereochemical ambiguities. SHELX software (e.g., SHELXL) refines diffraction data, with R-factors <5% indicating high accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods to avoid inhalation of aerosols (respiratory toxicity category 3). Wear nitrile gloves and goggles (skin/eye irritation category 2) .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers. Decomposition products (e.g., CO, HF) require emergency ventilation .

- First Aid : For skin contact, wash with 10% sodium bicarbonate; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in regioselectivity during indole functionalization?

- Methodological Answer :

- Isotopic Tracers : Use H₂¹⁸O to track oxygen incorporation in diketone formation, confirming nucleophilic attack pathways .

- Computational Modeling : DFT calculations predict regioselectivity in silyloxyallyl cation reactions. Compare experimental outcomes (e.g., cyclopentanone vs. cyclohexanone derivatives) with theoretical transition states .

- Competitive Inhibition Studies : Add non-reactive analogs (e.g., 2-(methyl(phenyl)amino)-1-phenylethanone) to identify steric/electronic effects on indole coupling .

Q. Which catalytic systems enhance yield and selectivity in derivatizing this compound?

- Methodological Answer :

- Acid Catalysis : p-TSA (para-toluenesulfonic acid) promotes cyclization to 3,3-di(indolyl)indolin-2-ones at 80°C, achieving yields >85% .

- Base Catalysis : NaOH in water enables thiolysis of α,β-epoxyketones, favoring β-thioether products with >90% regioselectivity .

- Transition Metal Catalysis : Pd(OAc)₂ with ligands (e.g., PPh₃) optimizes cross-coupling reactions, reducing byproducts via kinetic control .

Q. How do stability studies inform storage and application of this compound derivatives?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., onset at ~200°C for thioether derivatives) .

- Light Sensitivity Tests : UV-Vis spectroscopy monitors photodegradation; store in amber vials if λmax <400 nm .

- Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and analyze via LC-MS. Carboxylic acid derivatives (e.g., 2-(1H-indol-3-yl)succinic acid) show pH-dependent ester hydrolysis .

Q. What strategies improve functionalization of this compound for bioactivity screening?

- Methodological Answer :

- Heterocyclic Fusion : Introduce 1,3,4-oxadiazole or thiazole moieties via condensation with hydrazines or thioureas, enhancing antimicrobial activity .

- Suzuki-Miyaura Coupling : Attach aryl boronic acids to the phenyl ring for diversification. Optimize Pd catalyst loading (1–5 mol%) to balance cost and yield .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers of chiral derivatives for pharmacological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.